Lipophilicity (XLogP) vs. Non-Nitro Analog
The introduction of the nitro group at the 4-position of the pyrazole ring significantly reduces lipophilicity compared to its non-nitro analog, Methyl 5-methyl-1H-pyrazole-3-carboxylate. This is evidenced by a computed XLogP of 0.6 for the target compound, versus a substantially higher value expected for the non-nitro counterpart, which lacks the polar nitro group [1]. This difference in lipophilicity directly impacts predicted membrane permeability and bioavailability in medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Methyl 5-methyl-1H-pyrazole-3-carboxylate (estimated XLogP >1.0) |
| Quantified Difference | Decrease in XLogP by >0.4 units |
| Conditions | Calculated value based on chemical structure |
Why This Matters
The lower XLogP of the target compound alters its predicted ADME profile, making it a more suitable intermediate for developing drug candidates with reduced lipophilicity, a key factor in optimizing pharmacokinetic properties.
- [1] Basechem. (n.d.). Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 27116-86-5). Retrieved from http://basechem.org/chemical/220103 View Source
